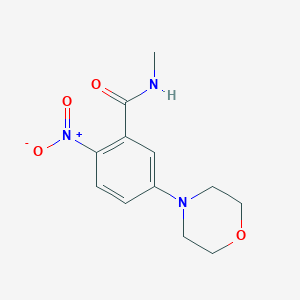

N-methyl-5-morpholino-2-nitrobenzamide

Description

N-methyl-5-morpholino-2-nitrobenzamide (compound 2b) is a small-molecule benzamide derivative synthesized via nucleophilic aromatic substitution. The compound features a nitro group at position 2, a morpholino substituent at position 5, and an N-methyl amide functional group. Its synthesis involves reacting 5-fluoro-N-methyl-2-nitrobenzamide with morpholine in acetonitrile under basic conditions (K₂CO₃), yielding 71.2% of the product as a yellow solid . Structural characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and ESI-MS confirms the presence of key functional groups:

Properties

Molecular Formula |

C12H15N3O4 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

N-methyl-5-morpholin-4-yl-2-nitrobenzamide |

InChI |

InChI=1S/C12H15N3O4/c1-13-12(16)10-8-9(2-3-11(10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |

InChI Key |

LJFPBRJGFQQUTO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(Cyano(morpholino)methyl)-2-fluoro-N-(3,4,5-trifluorophenyl)-benzamide (14)

Key Differences :

- Substituents: Compound 14 () replaces the nitro group in 2b with a cyano-morpholino-methyl group at position 5 and introduces fluorine at position 2. The trifluorophenyl amide moiety further enhances electron-withdrawing effects.

- Synthetic Yield: The synthesis of 14 proceeds with a lower yield (50% for intermediate 13) compared to 2b (71.2%), likely due to the complexity of introducing multiple fluorine atoms and a cyano group .

- Potential Bioactivity: Fluorine substitution may improve lipophilicity and membrane permeability, while the cyano group could influence binding affinity in kinase targets .

2-Methylamino-5-nitrobenzoic Acid ()

Key Differences :

- Backbone: This compound is a benzoic acid derivative with a nitro group at position 5 and a methylamino group at position 2, contrasting with 2b’s benzamide backbone.

- Applications : Used as a precursor for benzodiazepines and metal complexes, highlighting divergent applications compared to 2b ’s hypothesized role in FAK inhibition .

- Electronic Effects : The carboxylic acid group increases polarity, reducing bioavailability compared to 2b ’s amide group.

Methyl 5-Amino-2-morpholinobenzoate ()

Key Differences :

- Functional Groups: Features an amino group at position 5 and a methyl ester instead of 2b’s nitro and N-methyl amide groups.

- However, combustion hazards (e.g., NOx emissions) remain relevant for both .

Data Tables

Table 2. Spectroscopic Data Highlights

| Compound | $^{1}\text{H}$ NMR (Key Signals) | $^{13}\text{C}$ NMR (Key Signals) | ESI-MS ([M+H]⁺) |

|---|---|---|---|

| 2b | δ 8.31 (d, J = 4.7 Hz), δ 2.74 (d, J = 4.6 Hz, N-CH₃) | δ 167.06 (amide C=O), δ 65.74 (morpholine C) | 266.1110 |

| 14 (Intermediate 13 ) | Not provided in evidence | Not provided in evidence | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.